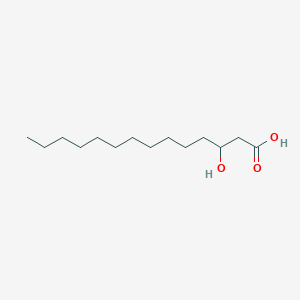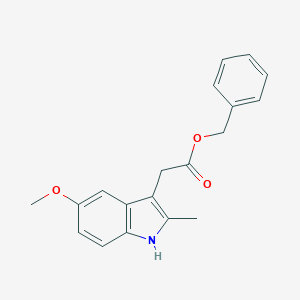
2-(5-甲氧基-2-甲基-1H-吲哚-3-基)乙酸苄酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a benzyl ester linked to an indole moiety, which is further substituted with a methoxy group and a methyl group.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, also known as 1h-indole-3-acetic acid,5-methoxy-2-methyl-,phenylmethyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological processes, suggesting that they may affect multiple biochemical pathways
Result of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin
生化分析
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to play a main role in cell biology . They interact with various enzymes, proteins, and other biomolecules, and these interactions can have significant biological effects .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate typically involves the esterification of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of solid acid catalysts can also be employed to minimize waste and improve the sustainability of the process.
Types of Reactions:
Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed:
Oxidation: Formation of 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate.
Reduction: Formation of benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.
5-Methoxy-2-methylindole: Lacks the ester group present in Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
Benzyl 2-(2-methyl-1H-indol-3-yl)acetate: Similar structure but without the methoxy group.
Uniqueness: Benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can significantly influence its biological activity and chemical reactivity. The benzyl ester group also adds to its distinctiveness, providing a site for further chemical modifications.
属性
IUPAC Name |
benzyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13-16(17-10-15(22-2)8-9-18(17)20-13)11-19(21)23-12-14-6-4-3-5-7-14/h3-10,20H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYFSIPIJCMHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
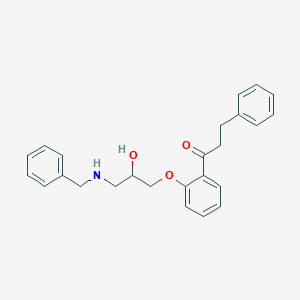
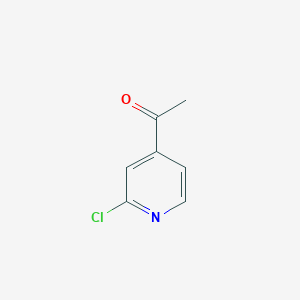
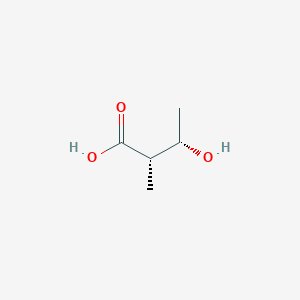
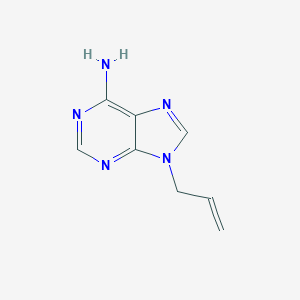
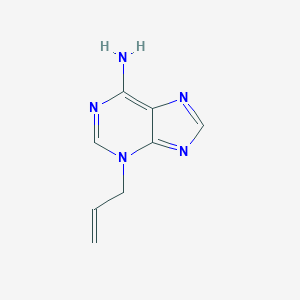
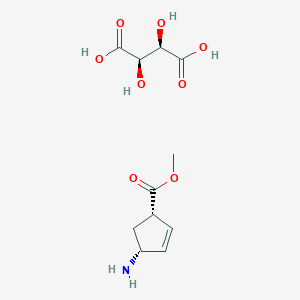
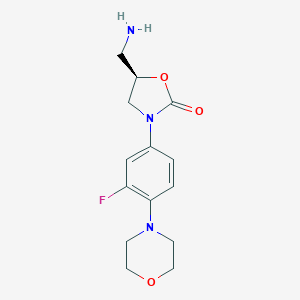

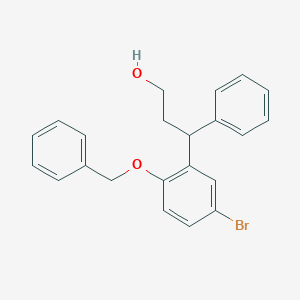

![(5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41477.png)
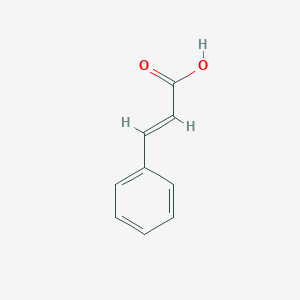
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)
